molecular formula C15H16FN3O3S B5843018 N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B5843018
M. Wt: 337.4 g/mol
InChI Key: JJWLOBASBZNUQH-UHFFFAOYSA-N
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Description

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as Compound A, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which have led to its further investigation for the treatment of various diseases.

Mechanism of Action

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A exerts its pharmacological effects by inhibiting the activity of the enzyme dipeptidyl peptidase 3 (DPP3). DPP3 is involved in various cellular processes, including protein degradation and cell signaling. Inhibition of DPP3 by N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A leads to the accumulation of specific peptides that can modulate cellular functions and contribute to the therapeutic effects of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, reduction of inflammation, modulation of the immune response, and improvement of cardiac function. These effects are mediated by the inhibition of DPP3 and the accumulation of specific peptides that can modulate cellular functions.

Advantages and Limitations for Lab Experiments

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has several advantages for lab experiments, including its specificity for DPP3 and its ability to modulate cellular functions. However, there are also some limitations to its use, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the investigation of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A, including the optimization of its pharmacokinetic properties, the evaluation of its therapeutic potential in various diseases, and the identification of its specific targets and mechanisms of action. Further studies are needed to fully understand the potential of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A as a therapeutic agent.

Synthesis Methods

The synthesis of N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A involves several steps, starting with the reaction of 2-fluoroaniline with 4-pyridinecarboxaldehyde in the presence of a base to form N-(2-fluorophenyl)-4-pyridinecarboxaldehyde. This intermediate is then reacted with methylsulfonyl chloride to form N-(2-fluorophenyl)-N-methylsulfonyl-4-pyridinecarboxamide. Finally, this intermediate is reacted with glycine ethyl ester hydrochloride to form N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A.

Scientific Research Applications

N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Preclinical studies have shown that N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide A can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWLOBASBZNUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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